A Technical Guide to the Chemical Properties and Handling of 1-Benzyl-1H-indol-3-amine Hydrochloride
A Technical Guide to the Chemical Properties and Handling of 1-Benzyl-1H-indol-3-amine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and handling of 1-Benzyl-1H-indol-3-amine hydrochloride (CAS No. 1159823-99-0). The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in both natural products and clinically approved pharmaceuticals.[1] The addition of an N-benzyl group can significantly modulate a compound's pharmacokinetic and pharmacodynamic profile, often enhancing its interaction with biological targets, while the 3-amino group provides a critical anchor for hydrogen bonding and a versatile handle for further chemical modification. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the practical application and scientific context of this important pharmaceutical intermediate.
Compound Identification and Physicochemical Properties
1-Benzyl-1H-indol-3-amine hydrochloride is a heterocyclic aromatic amine salt. The hydrochloride form enhances the compound's stability and aqueous solubility compared to its free base form, making it more amenable to handling and formulation studies.
| Property | Value | Source |
| Chemical Name | 1-Benzyl-1H-indol-3-amine hydrochloride | [2] |
| Synonyms | 1-Benzyl-3-aminoindole HCl, 1-Benzyl-1H-Indol-3-Ylamine Hydrochloride | [3][4] |
| CAS Number | 1159823-99-0 | [2][3][5][6] |
| Molecular Formula | C₁₅H₁₅ClN₂ | [2][3][7] |
| Molecular Weight | 258.75 g/mol | [2][3][7] |
| Appearance | White to off-white solid (typical for amine salts) | [8] |
| Storage Conditions | Sealed in a dry environment at room temperature | [3] |
Synthesis and Purification
The synthesis of 1-Benzyl-1H-indol-3-amine hydrochloride is most efficiently achieved via the deprotection of a carbamate-protected precursor. This strategy is common in organic synthesis as it prevents the reactive amine from participating in undesired side reactions during the construction of the core scaffold.
Causality of the Synthetic Strategy
The chosen pathway involves the acidic cleavage of a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is exceptionally useful due to its stability under a wide range of reaction conditions (e.g., non-acidic reductions, organometallic reactions) while being easily and cleanly removed with a strong acid. The use of hydrochloric acid serves a dual purpose: it acts as the catalyst for deprotection and subsequently protonates the newly formed free amine, causing the desired hydrochloride salt to precipitate directly from the reaction medium. This precipitation facilitates a straightforward and high-yielding isolation process.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl (1-benzyl-1H-indol-3-yl)carbamate (1.0 eq).
-
Dissolution: Dissolve the starting material in a minimal amount of an appropriate anhydrous solvent, such as 1,4-dioxane or ethyl acetate.
-
Deprotection: While stirring at room temperature (20-25°C), add a solution of 4M hydrochloric acid in 1,4-dioxane (3-5 eq) dropwise. Rationale: The excess acid ensures complete cleavage of the Boc group and full protonation of the amine product.
-
Reaction & Monitoring: Stir the resulting mixture for 2-4 hours. A precipitate will typically form as the reaction progresses. Monitor the reaction's completion by Thin Layer Chromatography (TLC), ensuring the disappearance of the starting material spot.
-
Isolation: Upon completion, collect the solid precipitate by vacuum filtration.
-
Purification: Wash the filter cake sequentially with the reaction solvent (e.g., dioxane) followed by a non-polar solvent like diethyl ether or hexane to remove any organic-soluble impurities. Rationale: The hydrochloride salt is insoluble in non-polar solvents, making this an effective purification wash.
-
Drying: Dry the purified white solid under high vacuum to yield 1-Benzyl-1H-indol-3-amine hydrochloride.
Analytical Characterization
Confirming the identity and purity of the final compound is a critical, self-validating step in any synthesis. A combination of spectroscopic and chromatographic techniques provides an unambiguous structural assignment.
Analytical Workflow Diagram
Caption: Standard analytical workflow for structural confirmation.
-
¹H NMR Spectroscopy: The proton NMR spectrum is the primary tool for structural elucidation. Expected signals include:
-
~8.0-7.0 ppm: A complex multiplet region corresponding to the protons on the indole ring and the benzyl aromatic ring.
-
~5.4 ppm: A singlet integrating to 2 protons, characteristic of the benzylic methylene group (-CH₂-).
-
Broad singlet: A broad signal corresponding to the three protons of the ammonium group (-NH₃⁺), which may be exchangeable with D₂O.
-
-
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) will detect the molecular ion of the free base. The expected [M+H]⁺ peak would be observed at an m/z of approximately 223.12.[9]
-
Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups. A broad absorption band in the 2500-3000 cm⁻¹ range is characteristic of the N-H stretching vibrations of the ammonium salt. Aromatic C-H and C=C stretching bands will also be present.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is used to assess the purity of the compound, which is typically expected to be ≥95% for research applications.
Safety and Handling
As with any chemical reagent, proper handling is paramount to ensure laboratory safety. 1-Benzyl-1H-indol-3-amine hydrochloride is classified as a hazardous substance.
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [3] |
| Skin Irritation | H315 | Causes skin irritation | [3][7] |
| Eye Irritation | H319 | Causes serious eye irritation | [3][7] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [3] |
Handling Protocol
-
Engineering Controls: Handle this compound exclusively within a certified chemical fume hood to prevent inhalation of dust or vapors.[7] Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7]
-
Handling Practices: Avoid creating dust. Do not breathe vapor or dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]
-
Applications in Research and Drug Discovery
This compound is primarily used as a building block in medicinal chemistry and drug discovery. The indole core, N-benzyl substituent, and 3-amino group form a valuable pharmacophore for targeting a range of biological systems.
Rationale for Use in Drug Discovery
The structural motifs present in 1-Benzyl-1H-indol-3-amine hydrochloride are frequently found in molecules designed to interact with enzymes and receptors. The planar indole ring and the benzyl group can engage in hydrophobic and π-stacking interactions within protein binding pockets. The protonated amine at position 3 is a potent hydrogen bond donor and can form critical salt bridge interactions with acidic residues like aspartate or glutamate in a target protein.
Structure-Activity Relationship (SAR) Concept
Caption: Key structural motifs and their potential biological interactions.
Therapeutic Potential
Derivatives of N-benzyl indoles are actively being investigated for a multitude of diseases:
-
Neurodegenerative Disorders: N-benzylated heterocyclic compounds are known to bind to the peripheral anionic site (PAS) of acetylcholinesterase (AChE), making them relevant for Alzheimer's disease research.[10]
-
Oncology: The indole scaffold is present in numerous anticancer agents. N-benzyl indole derivatives have shown potent anti-proliferative properties in breast cancer cells and have been investigated as inhibitors of key targets like VEGFR-2.[11][12]
-
Inflammatory Diseases: Closely related structures have been identified as potent inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade that releases arachidonic acid.[13]
This compound serves as a starting point for developing libraries of novel molecules for screening against these and other important biological targets.
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